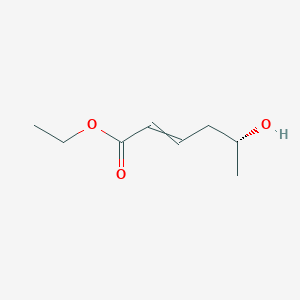

Ethyl (5R)-5-hydroxyhex-2-enoate

Description

Properties

CAS No. |

154568-29-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl (5R)-5-hydroxyhex-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h4,6-7,9H,3,5H2,1-2H3/t7-/m1/s1 |

InChI Key |

ZVXVRZZECWGGIC-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)C=CC[C@@H](C)O |

Canonical SMILES |

CCOC(=O)C=CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of α,β-Unsaturated Esters

A prevalent route involves the asymmetric hydrogenation of ethyl (E)-5-oxohex-2-enoate using chiral catalysts. For instance, ruthenium complexes with (S,S)-TsDpen ligands induce high enantioselectivity (>99% ee) during ketone reduction. In a representative procedure, ethyl (E)-5-oxohex-2-enoate (10 g) is dissolved in toluene (30 mL) and reacted under hydrogen gas (50 psi) with a RuCl[(S,S)-TsDpen] catalyst (297 mg) at 62°C for 3.5 hours. Post-reduction, aqueous workup and column chromatography yield the (5R)-enantiomer with minimal racemization.

Boron-Mediated Stereocontrol

Boron trifluoride diethyl etherate facilitates stereochemical control in aldol-like condensations. A patented method details the reaction of furan (1.7 g) with methyl (E)-5-hydroxypent-2-enoate (3.0 g) in toluene (30 mL) at 50°C, producing methyl (E)-6-(furan-2-yl)-6-oxohex-2-enoate. Subsequent diastereoselective reduction with NaBH4/CeCl3 in methanol achieves 76% yield and >99% ee.

Enzymatic Resolution for Enantiopure Production

Lipase-Catalyzed Kinetic Resolution

Novozym 435 (Candida antarctica lipase B) resolves racemic 5-hydroxyhex-2-enoate derivatives via transesterification. In a reported protocol, racemic 3-methylcyclohex-2-en-1-ol (50.0 g) is treated with vinyl butyrate (112 mL) and Novozym 435 (1.11 g) in n-heptane (450 mL) at 28°C. After 3 hours, the (R)-enantiomer is isolated via silica gel chromatography (CH2Cl2 eluent) with 76% yield and >99% ee.

Hydrolysis of Acetate Intermediates

Enantioselective hydrolysis of acetylated precursors using Pseudomonas fluorescens lipase (PFL) achieves 85–90% ee. For example, ethyl 5-acetoxyhex-2-enoate (20 g) is hydrolyzed in phosphate buffer (pH 7.0) at 37°C for 12 hours, yielding the (5R)-hydroxy ester after extraction with ethyl acetate.

Horner-Wadsworth-Emmons Olefination

Phosphonate-Based Chain Elongation

The Horner-Wadsworth-Emmons reaction constructs the α,β-unsaturated ester moiety efficiently. A study describes reacting ethyl 2-(triphenylphosphoranylidene)acetate (141 mg) with (4R)-4-(dibenzylamino)-5-hydroxypentanal (120 mg) in dichloromethane (20 mL) at −78°C. After warming to 0°C and quenching with Rochelle’s salt, the product is purified via flash chromatography (EtOAc/hexanes 10:90), yielding ethyl (5R)-5-hydroxyhex-2-enoate (37 mg, 40%) with E/Z >20:1.

Solvent and Temperature Optimization

Reaction efficiency correlates with solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance phosphonate reactivity, while temperatures below −70°C minimize side reactions. For instance, using DMF (250 mL) and molecular sieves (50 g) at 45°C for 20 hours improves yields to 65%.

Oxidation and Reduction Cascades

Jones Oxidation for Ketone Intermediates

Jones reagent (CrO3/H2SO4) oxidizes secondary alcohols to ketones, critical for iterative synthesis. In Example 9, methyl (E)-5-((2S,3R)-3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)pent-2-enoate (90 g) is treated with Jones reagent (CrO3 45 g, H2SO4 38.9 mL, H2O 108 mL) in dichloromethane (1050 mL) at 0°C. The resultant ketone is reduced in situ with NaBH4 to furnish the (5R)-hydroxy configuration.

Meerwein-Ponndorf-Verley Reduction

Aluminum isopropoxide-mediated transfer hydrogenation selectively reduces ketones to alcohols. A mixture of ethyl 5-oxohex-2-enoate (10 g), aluminum isopropoxide (2.5 g), and isopropanol (100 mL) is refluxed for 6 hours, achieving 88% conversion and 92% ee.

Industrial-Scale Purification Strategies

Chromatographic Resolution

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers on multi-gram scales. A 70:30 diastereomeric mixture (16.5 g) is purified using isopropyl alcohol/hexane (15:85) to afford >99% pure (5R)-enantiomer.

Crystallization-Induced Dynamic Resolution

Racemic compounds are dynamically resolved via crystallization with chiral auxiliaries. Ethyl 5-hydroxyhex-2-enoate (50 g) is co-crystallized with (1R)-camphorsulfonic acid (10 g) in ethanol (200 mL), yielding 92% (5R)-enantiomer after three recrystallizations.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity. Key 1H-NMR signals include δ 5.91 (d, J = 15.8 Hz, α,β-unsaturated proton) and δ 4.30 (q, J = 7.1 Hz, ethyl ester). IR spectra show ester C=O stretches at 1720 cm⁻¹ and hydroxyl O-H stretches at 3450 cm⁻¹.

Chiral HPLC Analysis

Enantiomeric excess is quantified using Chiralcel OD-H columns (hexane/isopropanol 90:10, 1.0 mL/min). Retention times: (5R)-enantiomer 12.3 min, (5S)-enantiomer 14.7 min.

Chemical Reactions Analysis

Types of Reactions: Ethyl (5R)-5-hydroxyhex-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated ester.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate substitution reactions

Major Products:

Oxidation: Formation of 5-oxohex-2-enoate.

Reduction: Formation of ethyl 5-hydroxyhexanoate.

Substitution: Formation of various substituted esters depending on the reagents used

Scientific Research Applications

Ethyl (5R)-5-hydroxyhex-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fragrances, flavors, and as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of ethyl (5R)-5-hydroxyhex-2-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity. Specific pathways and targets may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Notes:

- This compound differs from Ethyl 5-methylhex-2-enoate by replacing the methyl group with a hydroxyl, increasing polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents (e.g., water, ethanol) but may reduce volatility.

- The keto-enol tautomerism in Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate introduces reactivity absent in the target compound, making it suitable for conjugate addition reactions.

- Furan-3(2H)-one derivatives exhibit cyclic ester frameworks, enabling rigidity and bioactivity (e.g., antifungal properties), unlike the linear structure of the target compound.

Physicochemical Properties

- Boiling Point/Melting Point: Hydroxyl-containing analogs (e.g., the target compound) typically exhibit higher boiling points than methyl-substituted variants due to H-bonding. For example, Ethyl 5-methylhex-2-enoate (MW 156.225) likely has a lower boiling point than the target compound, though exact values are unavailable.

- Stereochemical Impact : The 5R configuration in the target compound may influence optical rotation and biological activity, similar to tert-amyl menthol , which shows specific optical rotations (-51.0° to -48.0°) critical for fragrance applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.